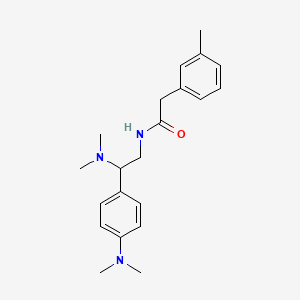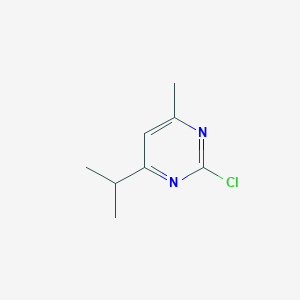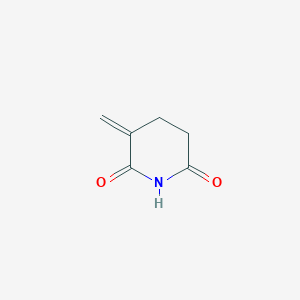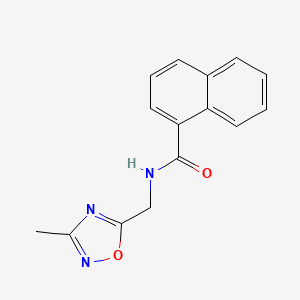
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic building block with the empirical formula C5H9N3O and a molecular weight of 127.14 . It’s a solid substance .
Synthesis Analysis
While specific synthesis information for your compound was not found, similar compounds such as N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine are available for purchase from chemical suppliers, suggesting that synthetic routes exist for these types of structures.Molecular Structure Analysis
The molecular structure of a similar compound, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, has an empirical formula of C5H9N3O and a molecular weight of 127.14 .Physical And Chemical Properties Analysis
The compound N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a solid . Its empirical formula is C5H9N3O and it has a molecular weight of 127.14 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on semicarbazones and 1,3,4-oxadiazole derivatives has highlighted their potential in addressing neurological disorders. One study developed novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles to investigate their anticonvulsant activities. These compounds were tested using various seizure models, and some exhibited significant anticonvulsant effects, supporting the four binding site pharmacophoric model hypothesis for anticonvulsant activity (Rajak et al., 2010).
Anticancer and Antimicrobial Properties
A study focusing on the pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggested that some derivatives exhibited moderate inhibitory effects in various assays, indicating potential for anticancer and antimicrobial applications (Faheem, 2018).
Antiviral Activity
The antiviral activity of new substituted 1,3,4-oxadiazole derivatives against HIV-1 was investigated, with several compounds displaying moderate to high antiviral activity. This research contributes to the development of potential HIV treatments (El‐Sayed et al., 2009).
Material Science Applications
A study on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan explored their use as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential in safer energetic material formulations (Yu et al., 2017).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were examined, indicating that these derivatives can form protective layers on mild steel surfaces, reducing corrosion rates. This study highlights the potential of such compounds in industrial applications to prevent metal corrosion (Ammal et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRPBGKOABAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628033.png)
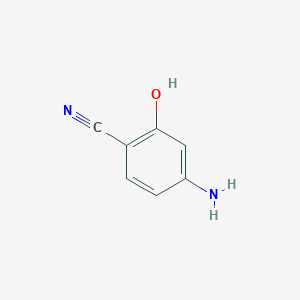


![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)
![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)
